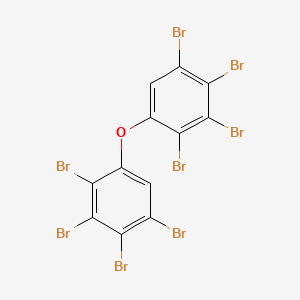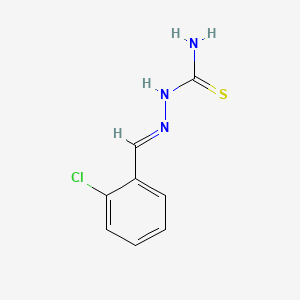
2-クロロベンズアルデヒドチオセミカルバゾン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
抗がん活性
2-クロロベンズアルデヒドチオセミカルバゾンを含むチオセミカルバゾンは、潜在的な抗がん活性を示しています . これらの化合物が金属イオンと結合すると、さまざまな潜在的な抗がん活性を示します . 例えば、グリオキサルビス(4-メチル-4-フェニル-3-チオセミカルバゾン)から誘導されたビス銅キレートは、ヒトがん細胞株に対して潜在的な活性を示しました .
抗菌活性
2-クロロベンズアルデヒドチオセミカルバゾンは、有意な抗菌活性を示しました。 クロロ基とニトロ基を持つ化合物が最も活性が高いことがわかりました . これにより、これらの化合物は新規抗菌薬の開発のための潜在的な候補となります。
抗真菌活性
抗菌特性に加えて、これらの化合物は抗真菌活性も示しました . この広域スペクトル抗菌活性は、さまざまな種類の感染症の治療に役立ちます。
抗ウイルス活性
2-クロロベンズアルデヒドチオセミカルバゾンを含む一部の化合物は、HeLa細胞培養で水疱性口内炎ウイルス(VSV)に対して活性を示しました . これは、抗ウイルス薬開発における潜在的な用途を示唆しています。
カテプシンBの阻害
チオセミカルバゾンは、セミカルバゾンよりもカテプシンB活性をより大きく阻害することがわかりました . カテプシンBは、リソソームシステインプロテアーゼであり、がんや関節リウマチなど、生理学的および病理学的プロセスで複数の役割を果たしています .
分析化学への応用
チオセミカルバゾンは、分析化学で数多くの用途が見出されています . この分野における具体的な用途は、情報源には詳しく記載されていませんが、これらの化合物が化学分析で広く使用されていることを示しています。
QSAR研究
これらの化合物の化学構造に基づいて、その生物活性を理解し、予測するために、定量的構造活性相関(QSAR)研究が行われています . これらの研究は、創薬および最適化において非常に重要です。
将来の潜在的な応用
チオセミカルバゾンは、さまざまな生物活性を持ち、金属イオンと錯体を形成する能力があるため、2-クロロベンズアルデヒドチオセミカルバゾンを含む、医薬品化学における将来の潜在的な用途があります . これらの化合物の構造最適化により、潜在的な抗がん剤および抗菌薬の発見につながる可能性があります .
将来の方向性
作用機序
Target of Action
The primary target of 2-Chlorobenzaldehyde thiosemicarbazone is the lysosomal cysteine protease, cathepsin B . Cathepsin B plays multiple roles in physiological and pathological processes, including intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis . It has been associated with various diseases, including cancer, rheumatoid arthritis, and muscular dystrophy .
Mode of Action
2-Chlorobenzaldehyde thiosemicarbazone interacts with cathepsin B, inhibiting its activity to a greater extent than semicarbazones . The compound acts as a competitive inhibitor to cathepsin B . The results of docking experiments also show a decrease in energy after ligand–enzyme active site interaction, supporting the compound as an inhibitor to cathepsin B .
Biochemical Pathways
The inhibition of cathepsin B by 2-Chlorobenzaldehyde thiosemicarbazone affects the biochemical pathways associated with this enzyme. As cathepsin B is involved in intracellular protein turnover and antigen processing, the compound’s action can impact these processes . .
Result of Action
The inhibition of cathepsin B by 2-Chlorobenzaldehyde thiosemicarbazone can have significant molecular and cellular effects. Given that overexpression of cathepsin B has been observed in various malignancies , the compound’s inhibitory action could potentially impact the progression of these diseases.
Action Environment
The action of 2-Chlorobenzaldehyde thiosemicarbazone can be influenced by various environmental factors. For instance, the pH level can impact the proteolytic activity of cathepsin B . .
生化学分析
Biochemical Properties
2-Chlorobenzaldehyde thiosemicarbazone plays a crucial role in biochemical reactions due to its ability to form complexes with metal ions. These complexes exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of cathepsin B, a lysosomal cysteine protease, by binding to its active site . This interaction leads to a decrease in the enzyme’s activity, which can have significant implications for cellular processes.
Cellular Effects
2-Chlorobenzaldehyde thiosemicarbazone affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function . This leads to the activation of apoptotic pathways and the subsequent death of cancer cells. Additionally, 2-Chlorobenzaldehyde thiosemicarbazone can modulate the expression of genes involved in cell cycle regulation, further contributing to its anticancer effects.
Molecular Mechanism
The molecular mechanism of action of 2-Chlorobenzaldehyde thiosemicarbazone involves several key interactions at the molecular level. The compound binds to the active sites of enzymes, such as cathepsin B, leading to enzyme inhibition . This binding interaction is facilitated by the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme. Additionally, 2-Chlorobenzaldehyde thiosemicarbazone can chelate metal ions, forming stable complexes that can interfere with various cellular processes. These metal complexes can inhibit the activity of metalloenzymes, disrupt metal homeostasis, and induce oxidative stress, all of which contribute to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chlorobenzaldehyde thiosemicarbazone have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 2-Chlorobenzaldehyde thiosemicarbazone is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive species . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged effects on cellular processes, such as apoptosis and cell cycle regulation.
Dosage Effects in Animal Models
The effects of 2-Chlorobenzaldehyde thiosemicarbazone vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as inhibiting tumor growth and reducing microbial infections . At high doses, 2-Chlorobenzaldehyde thiosemicarbazone can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
2-Chlorobenzaldehyde thiosemicarbazone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo oxidative desulfuration, where the thiocarbonyl group is oxidized to a carbonyl group, forming a semicarbazone . This metabolic transformation can affect the compound’s biological activity and its interactions with other biomolecules. Additionally, 2-Chlorobenzaldehyde thiosemicarbazone can influence metabolic flux and alter metabolite levels, further contributing to its biochemical effects.
Transport and Distribution
The transport and distribution of 2-Chlorobenzaldehyde thiosemicarbazone within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, 2-Chlorobenzaldehyde thiosemicarbazone can bind to specific proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its ability to exert its biological effects.
Subcellular Localization
The subcellular localization of 2-Chlorobenzaldehyde thiosemicarbazone plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 2-Chlorobenzaldehyde thiosemicarbazone can accumulate in the mitochondria, where it can induce mitochondrial dysfunction and promote apoptosis. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
特性
| { "Design of the Synthesis Pathway": "The synthesis of 2-Chlorobenzaldehyde thiosemicarbazone can be achieved through the reaction of 2-Chlorobenzaldehyde with thiosemicarbazide in the presence of a suitable catalyst.", "Starting Materials": [ "2-Chlorobenzaldehyde", "Thiosemicarbazide", "Catalyst (such as hydrochloric acid or acetic acid)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve 2-Chlorobenzaldehyde and thiosemicarbazide in a suitable solvent.", "Add a suitable catalyst to the reaction mixture.", "Heat the reaction mixture under reflux for several hours.", "Allow the reaction mixture to cool and filter the resulting solid.", "Wash the solid with a suitable solvent and dry it under vacuum.", "The resulting product is 2-Chlorobenzaldehyde thiosemicarbazone." ] } | |
CAS番号 |
5706-78-5 |
分子式 |
C8H8ClN3S |
分子量 |
213.69 g/mol |
IUPAC名 |
[(Z)-(2-chlorophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H8ClN3S/c9-7-4-2-1-3-6(7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5- |
InChIキー |
ZGPJVXICCFYSRT-WZUFQYTHSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=N\NC(=S)N)Cl |
SMILES |
C1=CC=C(C(=C1)C=NNC(=S)N)Cl |
正規SMILES |
C1=CC=C(C(=C1)C=NNC(=S)N)Cl |
ピクトグラム |
Acute Toxic |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the known biological activity of 2-Chlorobenzaldehyde thiosemicarbazone?
A1: Research indicates that 2-Chlorobenzaldehyde thiosemicarbazone demonstrates antimicrobial activity against a range of gram-positive bacteria, gram-negative bacteria, and fungi. Specifically, it has shown efficacy against Staphylococcus aureus, E. coli, Aspergillus Niger, and Candida albicans in laboratory settings []. Further research has explored its potential as a tyrosinase inhibitor. Studies have demonstrated its ability to inhibit both the monophenolase and diphenolase activity of mushroom tyrosinase, indicating its potential as an anti-pigmentation agent [].
Q2: How does the structure of 2-Chlorobenzaldehyde thiosemicarbazone relate to its tyrosinase inhibitory activity?
A2: Studies comparing 2-Chlorobenzaldehyde thiosemicarbazone (2-Cl-BT) with 4-Chlorobenzaldehyde thiosemicarbazone (4-Cl-BT) provide insights into structure-activity relationships. While both compounds inhibit tyrosinase, they exhibit different mechanisms. 2-Cl-BT acts as a noncompetitive inhibitor of diphenolase activity, whereas 4-Cl-BT demonstrates mixed-type inhibition. This difference suggests that the position of the chlorine atom on the benzene ring significantly influences the interaction with the enzyme and the resulting inhibitory mechanism [].
Q3: What is known about the coordination chemistry of 2-Chlorobenzaldehyde thiosemicarbazone with metal ions?
A3: 2-Chlorobenzaldehyde thiosemicarbazone acts as a mononegative bidentate chelating ligand, coordinating to metal ions via the deprotonated thiol sulfur and azomethine nitrogen atoms []. It has been successfully complexed with various metal ions, including cadmium [], titanium(IV), nickel(II) [, ], copper(II) [, ], zinc(II), and manganese(II) []. The resulting complexes exhibit diverse geometries depending on the metal ion and other ligands present.
Q4: Has the crystal structure of 2-Chlorobenzaldehyde thiosemicarbazone or its metal complexes been determined?
A4: Yes, single-crystal X-ray analysis has been used to determine the crystal structures of 2-Chlorobenzaldehyde thiosemicarbazone [] and its cadmium halide complexes []. The thiosemicarbazone moiety in the free ligand adopts a specific configuration, influencing its coordination behavior. The cadmium complexes reveal distinct coordination geometries around the metal center, impacting their properties, including their second-order optical nonlinearity [].
Q5: Are there any reported applications of 2-Chlorobenzaldehyde thiosemicarbazone in materials science?
A5: Research suggests that cadmium halide complexes of 2-Chlorobenzaldehyde thiosemicarbazone exhibit second-order optical nonlinearity []. Specifically, the bromide complex displays significant second harmonic generation (SHG) efficiency, surpassing that of urea. This property highlights its potential in nonlinear optics applications, such as frequency conversion and optical switching.
Q6: What synthetic routes are available for preparing 2-Chlorobenzaldehyde thiosemicarbazone and its derivatives?
A6: 2-Chlorobenzaldehyde thiosemicarbazone is typically synthesized via the condensation reaction of 2-chlorobenzaldehyde with thiosemicarbazide [, ]. This reaction can be extended to utilize various substituted benzaldehydes and thiosemicarbazides, allowing for the synthesis of a library of derivatives with potentially diverse biological and chemical properties [, , ]. Interestingly, it has also been identified as an intermediate in the synthesis of naphtho[2,3-d]thiazole-4,9-diones from lawsone [, ].
Q7: What analytical techniques are commonly employed to characterize 2-Chlorobenzaldehyde thiosemicarbazone and its complexes?
A7: Various spectroscopic and analytical techniques are used to characterize 2-Chlorobenzaldehyde thiosemicarbazone and its metal complexes. These include:
- Elemental analysis: To determine the elemental composition and confirm the purity of the synthesized compounds [, ].
- Infrared (IR) spectroscopy: To identify functional groups and analyze the coordination mode of the ligand in metal complexes [, , , ].
- Nuclear magnetic resonance (NMR) spectroscopy: Including 1H NMR and 13C NMR, to elucidate the structure and determine the purity of the ligand and its complexes [, ].
- Ultraviolet-visible (UV-Vis) spectroscopy: To study the electronic transitions and characterize the ligand and its metal complexes [, ].
- Magnetic susceptibility measurements: To determine the magnetic moment and gain insights into the electronic configuration of metal ions in complexes [, ].
- Molar conductivity measurements: To assess the electrolytic nature and determine the number of ions present in solutions of metal complexes [].
- Thermal analysis: To investigate the thermal stability and decomposition patterns of the ligand and its complexes [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



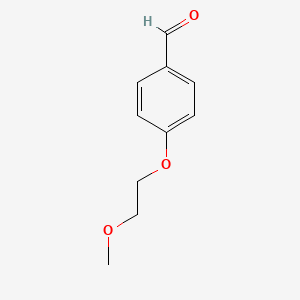
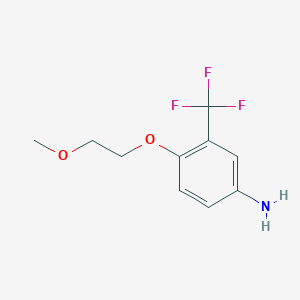
![[1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1353200.png)
![[3-(2-Methoxy-phenoxy)-propyl]-methyl-amine](/img/structure/B1353201.png)
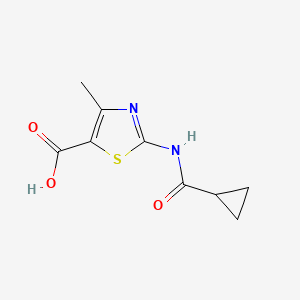
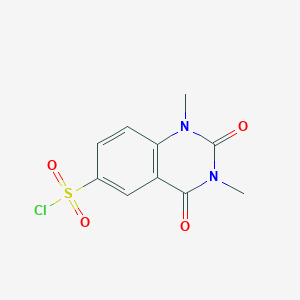
![3-ethyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1353210.png)

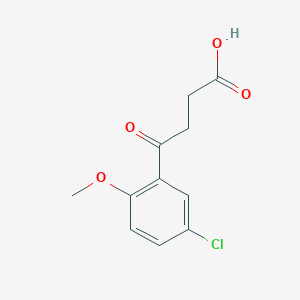
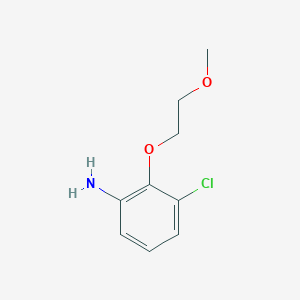

![[2-iodo-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B1353229.png)
